

Fluorexetamine 2-Fluorodeschloroketamine 2F-DCK comparative effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fluorexetamine

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Chemical and Pharmacological Profile

The table below summarizes the available data on the chemical and basic pharmacological profiles of these substances.

Property	2-Fluorodeschloroketamine (2F-DCK)	Ketamine	Fluorexetamine (FXE / "CanKet")
IUPAC Name	2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one [1]	2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one	2'-Fluoro-2-oxo-phenylcyclohexylethylamine [2]
Molecular Formula	C ₁₃ H ₁₆ FNO [1]	C ₁₃ H ₁₆ ClNO	Information Missing
Molecular Weight	221.275 g·mol ⁻¹ [1]	237.725 g·mol ⁻¹	Information Missing
Structural Difference	Fluorine atom at the 2-position of the phenyl ring [1]	Chlorine atom at the 2-position of the phenyl ring	Reported to be an isomer of 2F-DCK; precise structure distinct from 2F-DCK [2]

Property	2-Fluorodeschloroketamine (2F-DCK)	Ketamine	Fluorexetamine (FXE / "CanKet")
Primary Putative Target	NMDA receptor antagonist [1]	NMDA receptor antagonist [3]	Suspected NMDA receptor antagonist ("ketamine-like") [2]
Lipophilicity	Lower than ketamine [1]	Higher than 2F-DCK [1]	Information Missing
Metabolic Stability	Lower intrinsic hepatic clearance predicted <i>in vitro</i> [1]	Higher intrinsic hepatic clearance predicted <i>in vitro</i> [1]	Information Missing

Comparative Behavioral & Reinforcing Effects

A key 2022 study directly compared the abuse potential and relapse-related behaviors of 2F-DCK and ketamine in a rat self-administration model [4] [5]. The experimental protocol and findings are summarized below.

Experimental Protocol [4]

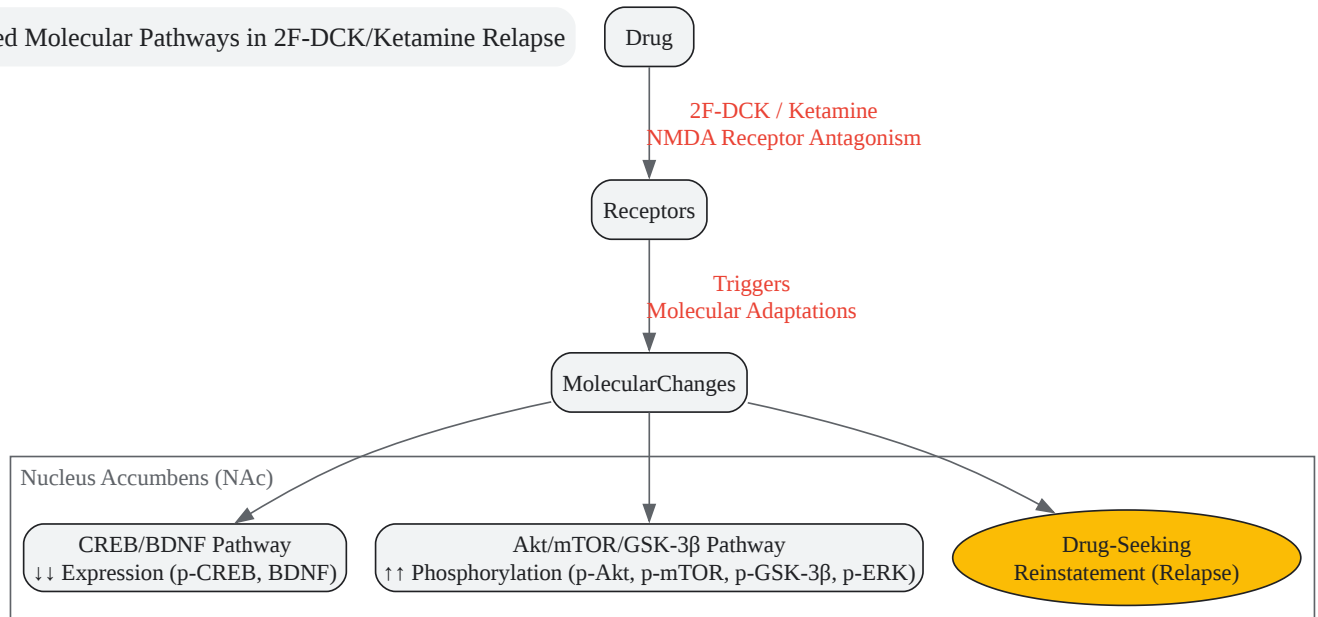
- **Subjects:** Male Sprague-Dawley rats.
- **Surgery:** Implantation of intravenous catheters into the jugular vein.
- **Self-Administration Training:** Rats were trained to self-administer either **2F-DCK** or **ketamine** (0.5 mg/kg/infusion) intravenously on a Fixed Ratio 1 (FR1) schedule during 4-hour daily sessions. Each drug infusion was paired with a cue (light and noise). Training continued for at least 10 days until stable self-administration was achieved.
- **Behavioral Economics Test:** The reinforcing "effectiveness" was quantified by modeling a demand curve, which measures how resilient drug-seeking behavior is as the "price" (number of nose-pokes required for a single infusion) increases. The key parameter is the elasticity coefficient (α).
- **Reinstatement Test (Relapse Model):** After extinction training (drug and cues are no longer available), drug-seeking behavior was reinstated using two methods:
 - **Cue-Induced:** Re-presenting the light and noise cue previously paired with drug intake.
 - **Drug-Primed:** Administering a small, non-contingent dose of the respective drug.

Behavioral Parameter	2F-DCK Findings	Ketamine Findings	Comparative Conclusion
Reinforcing Effectiveness	Elasticity coefficient (α) was similar to ketamine [4] [5].	Elasticity coefficient (α) was similar to 2F-DCK [4] [5].	No significant difference. 2F-DCK has similar reinforcing efficacy to ketamine [4] [5].
Cue-Induced Reinstatement	Significant reinstatement of drug-seeking behavior [4] [5].	Significant reinstatement of drug-seeking behavior [4] [5].	No significant difference. Both drugs provoke strong relapse upon exposure to drug-associated cues [4] [5].
Drug-Primed Reinstatement	Significant reinstatement of drug-seeking behavior [4] [5].	Significant reinstatement of drug-seeking behavior [4] [5].	No significant difference. A small priming dose of either drug is sufficient to trigger relapse [4] [5].

Molecular Signaling Pathways in Relapse

The same 2022 rat study investigated molecular changes in the nucleus accumbens (NAc), a brain region critical to reward and relapse. The following diagram synthesizes the signaling pathways implicated in 2F-DCK and ketamine relapse, based on the study's Western blot data [4].

Proposed Molecular Pathways in 2F-DCK/Ketamine Relapse



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Interpretation of the Pathway: The research suggests that relapse to 2F-DCK and ketamine is associated with a dual molecular adaptation in the nucleus accumbens: the downregulation of the CREB/BDNF neurotrophic pathway and the simultaneous upregulation of the Akt/mTOR/GSK-3β signaling axis [4]. This specific pattern of protein expression changes was observed in both extinguished and reinstated rats, suggesting it is a sustained adaptation contributing to relapse vulnerability.

Analytical Detection & Forensic Data

Detection and quantification are critical for clinical and forensic purposes.

Analytical Protocols:

- **Primary Method for Metabolite Identification:** Liquid chromatography coupled to high-resolution accurate mass spectrometry (LC-HRAM) is used to characterize the extensive metabolism of 2F-DCK in systems like pooled human liver microsomes (pHLMs), urine, and hair samples [6]. This method allows for the identification of numerous metabolites.
- **Common Workflow for Street Drug Identification:** The identification of novel substances like FXE often requires a multi-instrument approach [2]:
 - **Fourier Transform Infrared (FTIR) Spectrometry:** Provides an initial fingerprint but may not yield a definitive match for novel compounds.
 - **Ultra-high Performance Liquid Chromatography (UPLC):** Compares the retention time and UV absorption of the sample to known standards.
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** Provides a definitive fingerprint by fragmenting the molecule.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Considered the gold standard for elucidating the precise chemical structure of an entirely unknown compound.

Forensic Prevalence:

- **2F-DCK:** Has been identified in numerous countries in drug seizures, drug-driving cases, and hospital intoxication cases [1] [7]. It is often found as a white crystalline/powdery solid, sometimes mixed with or sold as ketamine [7].
- **Fluorexetamine (FXE):** As of late 2022, it was reported as an entirely new illicit drug in Australia, with no prior clinical or forensic data available globally. It was discovered after being submitted to a drug checking service where it could not be identified by standard databases [2].

Current Legal Status

- **2F-DCK:** Is currently controlled in several countries, including Canada (Schedule I), the UK (Class B), Italy, Japan, Latvia, Singapore, Sweden, and Switzerland. In October 2023, the WHO recommended it be added to Schedule II of the 1971 UN Convention on Psychotropic Substances [1].
- **Fluorexetamine (FXE):** Its legal status is unclear due to its novelty. However, its structural similarity to controlled arylcyclohexylamines may place it under analog legislation in some jurisdictions.

Knowledge Gaps and Future Research

This comparison highlights significant areas where information is lacking, particularly for **Fluorexetamine**.

- **For Fluorexetamine:** Virtually all pharmacological and safety data is absent. **Critical research needs** include:

- *In vitro* and *in vivo* binding affinity and functional activity at NMDA and other receptors.
- Pharmacokinetic and metabolic profile studies.
- Preclinical assessment of abuse liability, antidepressant potential, and neurotoxicity.
- **For 2F-DCK:** While more is known, **future studies** should focus on:
 - Confirming the observed signaling pathways with more specific biochemical assays.
 - Long-term neuroadaptive changes following repeated exposure.
 - Direct head-to-head comparisons with other ketamine analogues as they emerge.

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To cite this document: Smolecule. [Fluorexetamine 2-Fluorodeschloroketamine 2F-DCK comparative effects]. Smolecule, [2026]. [Online PDF]. Available at:

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